
5-methyl-4-phenyl-N-4-pyridinyl-3-thiophenecarboxamide
Übersicht
Beschreibung
5-methyl-4-phenyl-N-4-pyridinyl-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease.
Wirkmechanismus
5-methyl-4-phenyl-N-4-pyridinyl-3-thiophenecarboxamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the brain. This loss of dopamine is associated with the motor symptoms of Parkinson's disease. In addition to its effects on dopamine neurons, this compound has also been shown to affect other neurotransmitter systems, including serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-4-phenyl-N-4-pyridinyl-3-thiophenecarboxamide has been widely used in animal models of Parkinson's disease to study the mechanisms of the disease and to test potential treatments. One advantage of using this compound in these experiments is that it produces a reproducible and selective loss of dopaminergic neurons in the substantia nigra, similar to what is observed in human Parkinson's disease. However, this compound has some limitations as a model of Parkinson's disease, including the fact that it does not replicate the progressive nature of the disease and the fact that it does not replicate the non-motor symptoms of the disease.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-4-phenyl-N-4-pyridinyl-3-thiophenecarboxamide and Parkinson's disease. One area of research is focused on developing new animal models that better replicate the progressive nature of the disease and the non-motor symptoms. Another area of research is focused on developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Finally, there is ongoing research on the role of genetics in Parkinson's disease and how genetic factors may influence the response to this compound and other neurotoxins.
Wissenschaftliche Forschungsanwendungen
5-methyl-4-phenyl-N-4-pyridinyl-3-thiophenecarboxamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain. This loss of dopamine is associated with the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Eigenschaften
IUPAC Name |
5-methyl-4-phenyl-N-pyridin-4-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-16(13-5-3-2-4-6-13)15(11-21-12)17(20)19-14-7-9-18-10-8-14/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENJEIOHIAATQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


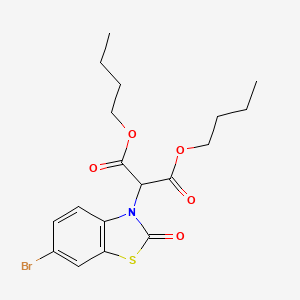
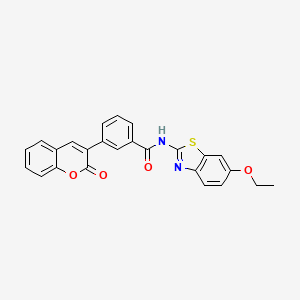
![(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B4877679.png)
![1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4877690.png)
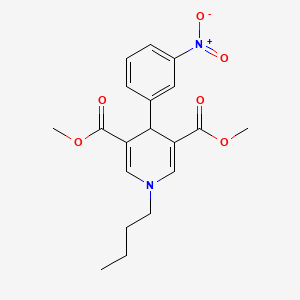
![4-acetylbenzyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B4877702.png)
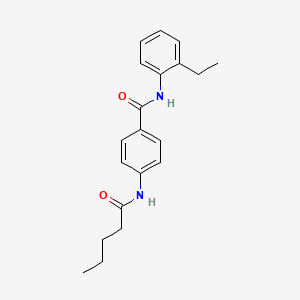
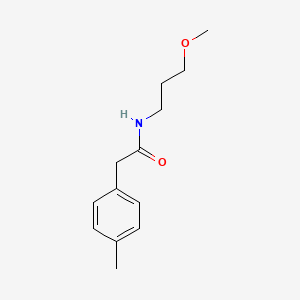
![4-[2-(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4877726.png)

![N-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877733.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-nitrophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4877749.png)
![3-(4-fluorophenyl)-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4877756.png)
